molecular formula C10H18N2 B12870850 (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine

(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B12870850
M. Wt: 166.26 g/mol
InChI Key: SLTFSPTWQNWBJL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is a chiral compound that features a pyrrolidine ring attached to a tetrahydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under catalytic conditions that promote the formation of the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or tetrahydropyridine compounds .

Scientific Research Applications

(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism by which (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the combination of pyrrolidine and tetrahydropyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C10H18N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h1-2,10-11H,3-9H2/t10-/m0/s1

InChI Key

SLTFSPTWQNWBJL-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)CN2CCC=CC2

Canonical SMILES

C1CC(NC1)CN2CCC=CC2

Origin of Product

United States

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